molecular formula C8H7N3OS B13116578 Benzo[d]thiazole-6-carbohydrazide

Benzo[d]thiazole-6-carbohydrazide

Cat. No.: B13116578
M. Wt: 193.23 g/mol
InChI Key: NJTUYMHQKZIDEJ-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-6-carbohydrazide is a heterocyclic compound featuring a benzothiazole core with a carbohydrazide (-CONHNH₂) substituent at the 6th position (Figure 1). The carbohydrazide group introduces hydrogen-bonding capabilities and structural flexibility, making this compound a versatile scaffold in medicinal chemistry and materials science.

Figure 1: Structure of this compound.

Properties

IUPAC Name

1,3-benzothiazole-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-8(12)5-1-2-6-7(3-5)13-4-10-6/h1-4H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTUYMHQKZIDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazole-6-carbohydrazide typically involves the reaction of 2-aminothiophenol with carbonyl compounds under specific conditions. One common method includes the use of ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazole-6-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of Benzo[d]thiazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key derivatives of benzothiazole and related heterocycles, highlighting structural differences and their implications:

Compound Name Core Structure Substituent(s) Key Properties/Applications References
Benzo[d]thiazole-6-carbohydrazide Benzothiazole -CONHNH₂ at C6 Potential kinase inhibition, H-bond interactions [2, 12]
Thieno[3,2-d]thiazole-6-carbohydrazide Thienothiazole (thiophene fused) -CONHNH₂ at C6 EGFR/VEGFR-2 inhibition; Osiris-predicted low toxicity
2-Methyl-benzothiazole-6-carboxylic acid hydrazide Benzothiazole -CH₃ at C2, -CONHNH₂ at C6 Enhanced lipophilicity; unknown bioactivity
Benzo[d]thiazole-6-sulfonamide Benzothiazole -SO₂NH₂ at C6 Carbonic anhydrase IX/XII inhibition
Benzo[d]thiazole-6-carbonitrile Benzothiazole -CN at C6 Electron-withdrawing; used in OLED materials
Benzo[d]thiazole-6-carbaldehyde Benzothiazole -CHO at C6 Reactive aldehyde for crosslinking
Kinase Inhibition
  • Thieno[3,2-d]thiazole-6-carbohydrazide (Compound 3c): Exhibits strong binding to EGFR, VEGFR-2, and BRAFV600E kinases via arene-cation and H-bond interactions, comparable to reference drugs like erlotinib . The thienothiazole core enhances π-π stacking, while the carbohydrazide group contributes to active-site fitting.
  • The benzothiazole core may improve metabolic stability compared to thienothiazole derivatives.
Carbonic Anhydrase Inhibition
  • Benzo[d]thiazole-6-sulfonamides: These derivatives selectively inhibit tumor-associated isoforms CA IX/XII (IC₅₀ < 10 nM) due to the sulfonamide group’s coordination with the zinc ion in the enzyme active site . In contrast, carbohydrazide derivatives lack this zinc-binding capability, limiting their utility in this context.

Physicochemical and Toxicity Profiles

Solubility and Stability
  • This compound: The hydrazide group improves water solubility compared to nonpolar derivatives like benzo[d]thiazole-6-carbonitrile. However, hydrazides are prone to hydrolysis under acidic conditions, which may limit oral bioavailability.
  • Thieno[3,2-d]thiazole-6-carbohydrazide: Predicted to have moderate solubility (LogP ~2.5) and low mutagenic/tumorigenic risks via Osiris methodology .
Toxicity
  • Hydrazide Derivatives: Generally associated with higher hepatotoxicity risks due to hydrazine liberation. However, substituents like methyl groups (e.g., 2-methyl-benzothiazole-6-carbohydrazide) may mitigate this by steric hindrance .
  • Sulfonamide Derivatives: Exhibit favorable toxicity profiles in preclinical models but may cause hypersensitivity reactions in clinical settings .

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